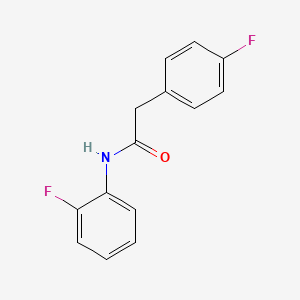

N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide

Vue d'ensemble

Description

"N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide" is a chemical compound characterized by the presence of fluorine atoms and an acetamide group. The research interest in such compounds mainly revolves around their synthesis, structural characterization, and exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of acetamide derivatives, including those with fluorophenyl groups, typically involves reactions such as the condensation of aniline derivatives with acyl chlorides or other activating agents. Specific methodologies can vary based on the desired substitution pattern and the physical and chemical properties of the starting materials.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide" has been studied using techniques like NMR, IR spectroscopy, and X-ray diffraction analysis. These studies reveal details about the bonding, geometrical arrangement, and overall molecular conformation, highlighting the influence of fluorine atoms on the compound's structure.

Chemical Reactions and Properties

The chemical behavior of fluorophenyl acetamides involves reactions typical of acetamides, such as hydrolysis, and their interactions with various reagents. The presence of fluorine atoms can significantly affect the reactivity, leading to selective chemical transformations.

Physical Properties Analysis

The physical properties of acetamide derivatives are influenced by their molecular structure, including melting points, boiling points, and solubility in various solvents. The fluorine atoms can impact these properties by affecting the compound's polarity and intermolecular interactions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are crucial for understanding the behavior of fluorophenyl acetamides in chemical syntheses and applications. The electron-withdrawing nature of the fluorine atoms plays a significant role in defining these properties.

For more specific information on "N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide," including its synthesis, structure, and properties, the following references provide detailed insights:

Synthesis and crystal structure analysis have been elaborated in studies focusing on related fluorophenyl acetamide compounds, indicating the methods and structural characteristics of such molecules (Ping, 2007), (Yang Man-li, 2008).

The chemical and physical properties, along with molecular structure insights, are discussed in various studies, providing a foundation for understanding the behavior of these compounds in different environments (Xiangjun Qian et al., 2012), (R. Banks et al., 1996).

Applications De Recherche Scientifique

1. Potential Use as Pesticides

N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide and its derivatives have been studied for their potential as pesticides. New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction, indicating their potential application in this field (Olszewska et al., 2008).

2. Immunomodulatory Properties

This compound has been examined for its immunomodulatory properties. Studies show that derivatives like N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide can restore cytolytic T-lymphocyte responses in various experimental models, indicating potential for immune system modulation (Wang et al., 1988).

3. Structural Analysis and Crystallography

Research has been conducted on the crystal structure of derivatives like 2,2-Dibromo-N-(4-fluorophenyl)acetamide, providing insights into their molecular arrangement and potential chemical behaviors (Qian et al., 2012).

4. Inhibition of Tyrosinase Activity

Some derivatives have been identified as potent inhibitors of mushroom tyrosinase, a key enzyme in melanin synthesis. This suggests potential applications in the development of drugs targeting melanogenesis (Hassan et al., 2022).

5. Antimicrobial Agents

Several derivatives have been synthesized and evaluated for antimicrobial properties. Compounds like 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides have shown effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents (Parikh & Joshi, 2014).

6. Antiplasmodial Properties

Research has been conducted on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for their antiplasmodial properties against Plasmodium falciparum. Derivatives with 4-fluorophenyl groups showed potential as antimalarial agents (Mphahlele et al., 2017).

7. Applications in Organic Synthesis

The compound and its derivatives are useful in organic synthesis. For instance, studies on N-(2-Hydroxyphenyl)acetamide, a related compound, have focused on its role as an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

8. Potential as Urease Inhibitors

Some derivatives have been designed and synthesized as urease inhibitors, showing strong inhibitory potency and potential for therapeutic applications against H. pylori infections (Liu et al., 2021).

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMMIOWGWHESJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)